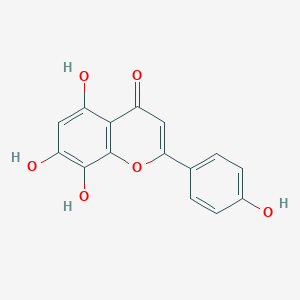

Izalpinin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

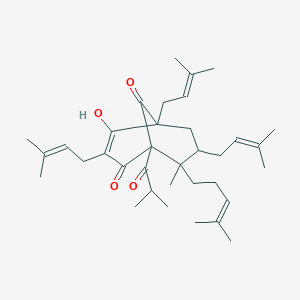

Chemie: Die einzigartige Struktur von Izalpinin macht es für synthetische Chemiker interessant, die neue Verbindungen erforschen.

Biologie: Forscher untersuchen möglicherweise seine Auswirkungen auf zelluläre Prozesse und potenzielle therapeutische Anwendungen.

Medizin: Seine Zytotoxizität gegenüber Krebszellen deutet auf ein Potenzial als Antikrebsmittel hin.

Industrie: this compound könnte die Entwicklung neuer Medikamente oder Funktionsmaterialien inspirieren.

Wirkmechanismus

Ziele: Weitere Forschung ist erforderlich, aber this compound interagiert wahrscheinlich mit bestimmten molekularen Zielen.

Signalwege: Es kann Signalwege modulieren, die mit Zellüberleben, Proliferation oder Apoptose zusammenhängen.

Biochemische Analyse

Biochemical Properties

Izalpinin has been found to interact with several enzymes and proteins in biochemical reactions. For instance, it has been shown to have a strong binding affinity with five target proteins involved in the inflammatory process . The nature of these interactions is primarily inhibitory, contributing to this compound’s anti-inflammatory effects .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce inflammation in a rat model on λ-carrageenan-induced plantar edema . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, this compound can bind to the Arg86 and Lys14 sites of AKT1 protein through two hydroxyl and carbonyl groups, thus regulating AKT1 involved in PI3K/Akt/mTOR signaling pathway and producing anti-AD effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study investigating its anti-inflammatory effects, paw inflammation was measured at one-hour intervals for seven hours following the administration of λ-carrageenan . This suggests that this compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. In a study on rats, significant differences were observed in the anti-inflammatory effects of this compound at three concentrations (10 mg/kg, 20 mg/kg, 40 mg/kg) in the first and third hours after treatment . This suggests that the dosage of this compound can influence its therapeutic effects.

Metabolic Pathways

These pathways can regulate gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Vorbereitungsmethoden

Isolierung: Izalpinin kann aus den Blättern von isoliert werden.

Synthetische Wege: Obwohl spezifische Synthesewege für this compound nicht umfassend dokumentiert sind, bietet sein natürliches Vorkommen eine wertvolle Quelle.

Analyse Chemischer Reaktionen

Reaktivität: Izalpinin durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien: Reagenzien wie Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. NaBH4) und Lewis-Säuren (z. B. AlCl3) können beteiligt sein.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reaktanten ab.

Wirkmechanismus

Targets: Further research is needed, but Izalpinin likely interacts with specific molecular targets.

Pathways: It may modulate signaling pathways related to cell survival, proliferation, or apoptosis.

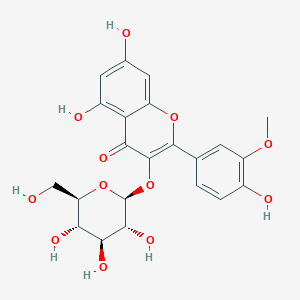

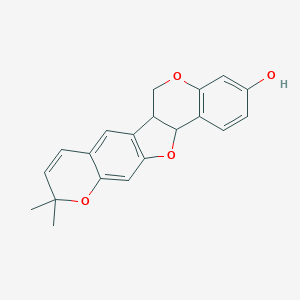

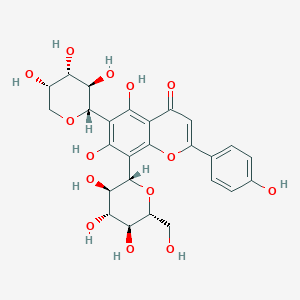

Vergleich Mit ähnlichen Verbindungen

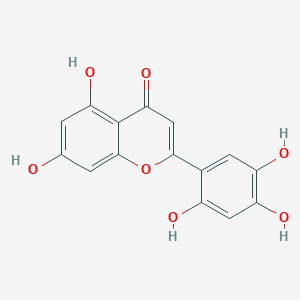

Einzigartigkeit: Die einzigartige Struktur von Izalpinin hebt es von anderen Chalconen und Flavonoiden ab.

Ähnliche Verbindungen: Obwohl this compound hervorsticht, umfassen verwandte Verbindungen andere Chalcone und Flavonoide.

Denken Sie daran, dass das volle Potenzial von this compound auf weitere wissenschaftliche Untersuchungen wartet. Seine einzigartigen Eigenschaften machen es zu einem spannenden Thema für laufende Forschung .

Eigenschaften

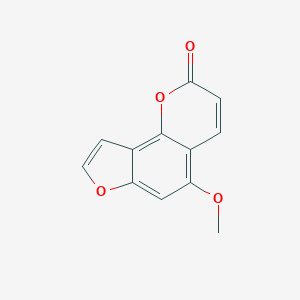

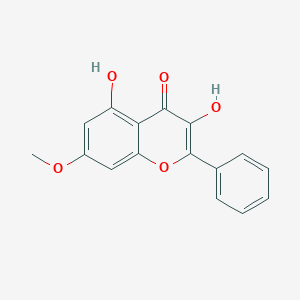

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197377 | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-14-8 | |

| Record name | Isalpinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

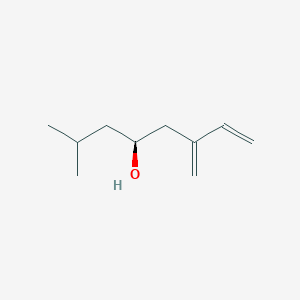

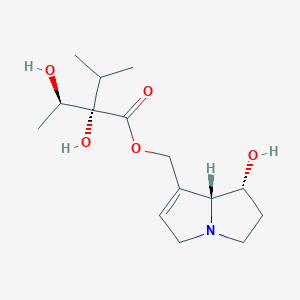

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.